molecular formula C29H35N3O5S2 B2360858 methyl 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 524679-79-6

methyl 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2360858
CAS No.: 524679-79-6
M. Wt: 569.74
InChI Key: CKIOZEITZXGHOU-UHFFFAOYSA-N
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Description

Methyl 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 524679-79-6, Molecular Formula: C29H35N3O5S2, Molecular Weight: 569.73) is a thieno[2,3-c]pyridine derivative with a complex substitution pattern . Key structural features include:

  • Position 2: A 4-(dipropylsulfamoyl)benzamido group, contributing to steric bulk and sulfonamide-mediated hydrogen bonding.
  • Position 3: A methyl ester, which may act as a prodrug moiety metabolized to a carboxylic acid in vivo.

This compound’s design suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions.

Properties

IUPAC Name

methyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O5S2/c1-4-16-32(17-5-2)39(35,36)23-13-11-22(12-14-23)27(33)30-28-26(29(34)37-3)24-15-18-31(20-25(24)38-28)19-21-9-7-6-8-10-21/h6-14H,4-5,15-20H2,1-3H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIOZEITZXGHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Formaldehyde (Patent Method)

The core structure is synthesized via a formaldehyde-mediated cyclization of N-benzyl-2-(thienyl)ethylamine precursors.

Procedure :

  • Alkylation : 2-(2-Thienyl)ethyl paratoluene sulfonate (3 moles) is reacted with benzylamine (6 moles) in refluxing acetonitrile for 6.5 hours. The intermediate N-benzyl-2-(2-thienyl)ethylamine paratoluene sulfonate is filtered, and the filtrate is concentrated.
  • Cyclization : The residue is treated with 35% aqueous formaldehyde (11 moles) under reflux, inducing exothermic cyclization to form 6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. Cooling precipitates the hydrochloride salt, which is recrystallized from diisopropyl ether-isopropyl alcohol (Yield: 78–86%).

Key Parameters :

  • Temperature control (<25°C) during alkylation prevents side reactions.
  • Formaldehyde acts as a one-carbon cyclizing agent, forming the pyridine ring via intramolecular Mannich reaction.

Triazole-Mediated Synthesis (Metal-Free Method)

A contemporary approach employs 1,2,3-triazole intermediates for regioselective core formation.

Procedure :

  • Triazolation : Thiophene-2-carbaldehyde reacts with 2,2-dimethoxyethyl azide via copper-free click chemistry to form 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
  • Pomeranz-Fritsch Reaction : The triazole undergoes acid-catalyzed cyclization (H2SO4, 0°C) to yield thieno[2,3-c]triazolo[1,5-ɑ]pyridine.
  • Denitrogenation : Heating with HCl (60°C) cleaves the triazole, yielding the thieno[2,3-c]pyridine core (Yield: 65–72%).

Advantages :

  • Avoids transition-metal catalysts, simplifying purification.
  • Enables modular substitution patterns via varied azides.

Introduction of the Benzyl Group

The benzyl moiety is introduced during the alkylation step of the thienyl ethylamine precursor.

Optimization :

  • Solvent Choice : Acetonitrile enhances nucleophilic displacement compared to ethers.
  • Stoichiometry : A 2:1 amine-to-sulfonate ratio ensures complete conversion, minimizing unreacted starting material.

Amidation at Position 2

The 4-(dipropylsulfamoyl)benzamido group is installed via Schotten-Baumann acylation.

Procedure :

  • Activation : 4-(Dipropylsulfamoyl)benzoic acid is converted to its acid chloride using thionyl chloride (reflux, 2 hours).
  • Coupling : The acid chloride is reacted with 6-benzyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in dichloromethane with triethylamine as a base (0°C to room temperature, 12 hours). The product is isolated via column chromatography (Yield: 60–68%).

Challenges :

  • Steric hindrance from the adjacent benzyl group necessitates prolonged reaction times.
  • Sulfonamide stability requires pH control to prevent hydrolysis.

Esterification at Position 3

The methyl ester is introduced either during cyclization or via post-functionalization.

Direct Method :

  • Methyl chloroformate is added to the thienopyridine intermediate in the presence of DMAP (catalyst) and pyridine (base), yielding the ester (Yield: 75%).

Alternative :

  • Hydrolysis of a nitrile intermediate (from the MDPI method) followed by esterification with methanol/H2SO4 (reflux, 6 hours).

Comparison of Synthetic Routes

Parameter Formaldehyde Cyclization Triazole-Mediated
Yield 78–86% 65–72%
Reaction Time 6.5–18 hours 8–12 hours
Catalyst None Acid (H2SO4)
Regioselectivity High Moderate
Scalability Industrial Lab-scale

Trade-offs :

  • The patent method offers higher yields but requires stringent temperature control.
  • The triazole route provides modularity but involves multi-step purification.

Optimization and Challenges

  • Regioselectivity in Cyclization :

    • Substituents on the thiophene ring influence the site of pyridine fusion. Electron-donating groups (e.g., benzyl) favor [2,3-c] over [3,2-c] isomers.
  • Purification of Hydrophobic Intermediates :

    • Silica gel chromatography with ethyl acetate/hexane (7:3) effectively separates sulfonamide byproducts.
  • Stability of Sulfonamide Group :

    • Neutral pH conditions during amidation prevent cleavage of the dipropylsulfamoyl moiety.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context in which it is used. For example, in a biological setting, it may inhibit or activate certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Physicochemical Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name (CAS) Position 2 Substituent Position 3 Substituent Position 6 Substituent Molecular Weight Key Features
Target (524679-79-6) 4-(Dipropylsulfamoyl)benzamido Methyl ester Benzyl 569.73 High lipophilicity; potential for prodrug activation.
BF17015 (524691-77-8) 4-(Pyrrolidine-1-sulfonyl)benzamido Carboxamide Benzyl 524.65 Increased polarity due to carboxamide; pyrrolidine sulfonamide enhances ring strain.
Ethyl analog (379255-36-4) 2-Chloroacetamido Ethyl ester Ethyl ~386.82* Chloroacetamido introduces alkylation potential; reduced steric bulk at C5.
Discontinued hydrochloride (N/A) 2-Chloropropanamido Ethyl ester Benzyl ~484.94* Discontinued likely due to instability; chloropropionamide increases reactivity.

*Molecular weights calculated from molecular formulas where explicit data was unavailable.

Substituent-Driven Functional Implications

Position 2 Modifications
  • Dipropylsulfamoyl vs. Pyrrolidine Sulfonamide (Target vs. BF17015) :

    • The dipropylsulfamoyl group in the target compound provides linear alkyl chains, enhancing membrane permeability compared to BF17015’s pyrrolidine (5-membered ring), which may restrict conformational flexibility .
    • Pyrrolidine’s ring strain in BF17015 could improve binding specificity to rigid enzyme pockets.
  • The discontinued analog’s chloropropionamide may exhibit similar reactivity but with higher steric hindrance, leading to synthesis challenges .
Position 3 Modifications
  • Methyl Ester (Target) vs. Carboxamide (BF17015) :
    • The methyl ester in the target compound is metabolically labile, likely serving as a prodrug, whereas BF17015’s carboxamide offers stability and polarity, favoring aqueous solubility .
Position 6 Modifications
  • Benzyl vs. Ethyl (Target vs. Ethyl Analog) :
    • The benzyl group in the target and BF17015 enhances aromatic stacking interactions, unlike the ethyl group in the Ethyl analog, which reduces steric bulk and hydrophobicity .

Research and Development Status

  • BF17015 : Marketed as a research compound (CAS: 524691-77-8), its carboxamide and pyrrolidine sulfonamide groups suggest optimization for solubility and target engagement .
  • Discontinued Hydrochloride Analog : Withdrawn from commercial catalogs, likely due to synthetic complexity or pharmacokinetic limitations (e.g., hydrolysis instability of the chloropropionamide group) .

Biological Activity

Methyl 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound belonging to the thienopyridine class, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound has a molecular formula of C28H34N4O4S2 and a molecular weight of 554.72 g/mol. Its structure features a unique thieno[2,3-c]pyridine core, which is characterized by various functional groups that enhance its biological activity:

  • Thieno[2,3-c]pyridine core : Contributes to the compound's pharmacological profile.
  • Methyl carboxylate group : May influence solubility and interaction with biological targets.
  • Dipropylsulfamoyl group : Suggests potential interactions with enzymes and receptors.

Anti-Proliferative Effects

Research indicates that thienopyridines exhibit significant anti-proliferative activity against various cancer cell lines. This compound has shown promise in inhibiting the growth of cancer cells through several mechanisms:

  • Inhibition of Phospholipid Metabolism : Similar compounds have been shown to inhibit phosphoinositide phospholipase C (PI-PLC), disrupting lipid metabolism in cancer cells. This leads to altered cell morphology and reduced proliferation rates in cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) .
  • Cell Cycle Arrest : Studies indicate that treatment with thienopyridine derivatives can cause significant changes in the cell cycle distribution, particularly increasing the sub-G1 population indicative of apoptosis .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, leading to altered cell function.
  • Receptor Modulation : It may bind to receptors that play crucial roles in tumor growth and survival.

Case Studies and Experimental Data

Several studies have evaluated the anti-proliferative activity of related thienopyridine compounds. Notable findings include:

CompoundCell LineIC50 (nM)Mechanism
7hHCT11625–50PI-PLC inhibition
7iMDA-MB-23125–50Lipid metabolism disruption
5iMDA-MB-231120–130Cell cycle arrest

These results suggest that structural modifications can significantly impact the potency and efficacy of thienopyridine derivatives .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multiple synthetic steps that require careful optimization of reaction conditions. The structure-activity relationship (SAR) studies indicate that specific functional groups enhance biological activity .

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